Spacer Arm Length: C6 vs C2 for Conjugation Accessibility
The C6 spacer arm in Amino-Modifier-C6-dccep positions the primary amine 7–10 atoms from the oligonucleotide backbone, enabling efficient conjugation to large biomolecules such as enzymes and antibodies. In contrast, the C2 analogue (e.g., Amino-Modifier C2 dT) constrains the functional tag proximal to the oligonucleotide, which is intentionally designed for applications where the label must interact directly with the DNA duplex . This structural difference categorically divides the use cases: C6 for sterically demanding conjugation partners, C2 for proximity-dependent label–DNA interactions .
| Evidence Dimension | Spacer arm atom count between oligonucleotide and primary amine |
|---|---|
| Target Compound Data | 7–10 atoms total spacer length (C6 aliphatic chain plus acrylimido linkage) |
| Comparator Or Baseline | Amino-Modifier C2 dT: approximately 2-atom spacer, tag positioned for direct oligonucleotide interaction |
| Quantified Difference | 3.5–5× longer spacer arm by atom count; functional consequence is steric accessibility for enzyme vs. proximity for oligonucleotide interaction |
| Conditions | Structural specification from manufacturer product documentation; application-based classification |
Why This Matters
For procurement decisions involving enzyme or protein conjugation targets, a C2 spacer will produce sterically hindered, low-yield conjugation, making C6 the mandatory specification.
